
Diethyl 4,4'-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate is a complex organic compound with the molecular formula C50H72O10 and a molecular weight of 833.10 g/mol This compound is characterized by its unique structure, which includes a triphenylene core substituted with pentyloxy groups and ester functionalities
准备方法
The synthesis of Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate involves multiple steps. One of the key intermediates is 3,6,10,11-tetrakis(pentyloxy)triphenylene, which can be prepared by reacting 2,3-dimethoxy-6,7,10,11-tetrakis(pentyloxy)triphenylene with appropriate reagents . The final compound is obtained by esterification reactions involving diethyl butanoate and the intermediate . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
化学反应分析
Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate has several scientific research applications:
Materials Science: It is used in the development of advanced materials, particularly in the field of organic electronics, where its unique structure contributes to desirable electronic properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may have potential in drug development and biochemical research.
Industry: It can be used in the production of specialized coatings, adhesives, and other industrial materials.
作用机制
The mechanism of action of Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate is primarily related to its ability to self-assemble into ordered structures. This self-assembly is driven by π-π interactions between the triphenylene cores and van der Waals interactions between the pentyloxy chains . These interactions facilitate the formation of columnar superlattices, which are crucial for its applications in organic electronics and materials science .
相似化合物的比较
Similar compounds to Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate include:
3,6,10,11-Tetrakis(pentyloxy)-2,7-triphenylenediol: This compound shares the triphenylene core and pentyloxy substitutions but lacks the ester functionalities.
2,3-Dimethoxy-6,7,10,11-tetrakis(pentyloxy)triphenylene: Another related compound, differing in the presence of methoxy groups instead of ester groups.
The uniqueness of Diethyl 4,4’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dibutanoate lies in its combination of ester functionalities and pentyloxy-substituted triphenylene core, which imparts specific electronic and self-assembly properties .
属性
CAS 编号 |
1155814-14-4 |
|---|---|
分子式 |
C50H72O10 |
分子量 |
833.1 g/mol |
IUPAC 名称 |
ethyl 4-[7-(4-ethoxy-4-oxobutoxy)-3,6,10,11-tetrapentoxytriphenylen-2-yl]oxybutanoate |
InChI |
InChI=1S/C50H72O10/c1-7-13-17-25-55-43-31-37-38(32-44(43)56-26-18-14-8-2)42-36-48(60-30-22-24-50(52)54-12-6)46(58-28-20-16-10-4)34-40(42)39-33-45(57-27-19-15-9-3)47(35-41(37)39)59-29-21-23-49(51)53-11-5/h31-36H,7-30H2,1-6H3 |
InChI 键 |
HJYGFXKAYJDLQI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC(=O)OCC)OCCCCC)OCCCCC)OCCCC(=O)OCC)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




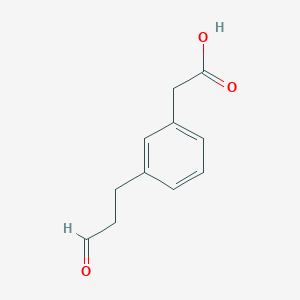
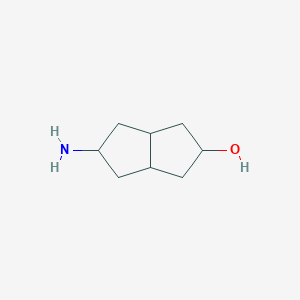
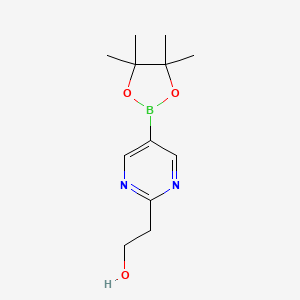
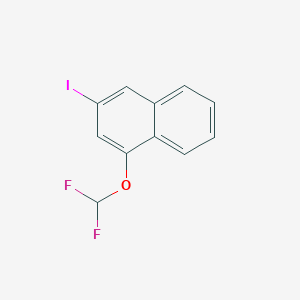
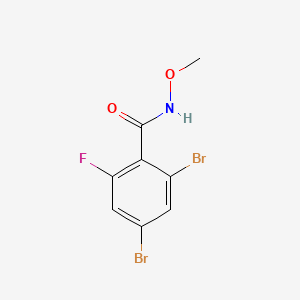
![2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14781135.png)
![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)
![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
![3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781152.png)
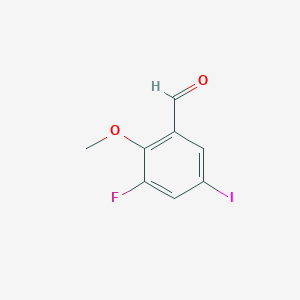
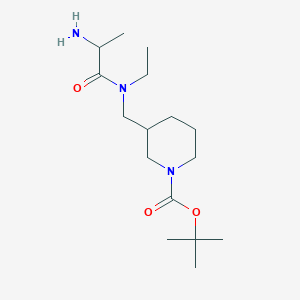
![5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine](/img/structure/B14781166.png)
